2-(4-Bromonaphthalen-1-yl)propan-2-ol
Overview
Description
2-(4-Bromonaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C13H13BrO It is a brominated derivative of naphthalene, featuring a hydroxyl group attached to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)propan-2-ol typically involves the bromination of naphthalene followed by the introduction of the propan-2-ol group. One common method involves the reaction of 4-bromonaphthalene with acetone in the presence of a strong base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often involve more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromonaphthalen-1-yl)propan-2-one.
Reduction: Formation of 2-(naphthalen-1-yl)propan-2-ol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methoxyphenyl)propan-2-ol
- 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one
- 4-(4-Bromo-1-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)-5,6-dihydropyrimidine-2(1H)-one
Uniqueness
2-(4-Bromonaphthalen-1-yl)propan-2-ol is unique due to its specific structural features, including the brominated naphthalene core and the propan-2-ol moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-13(2,15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNFPQCNVGZKEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C2=CC=CC=C21)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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